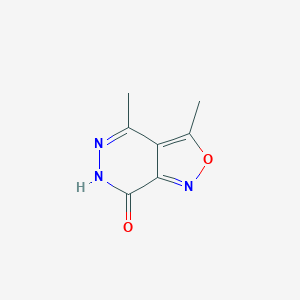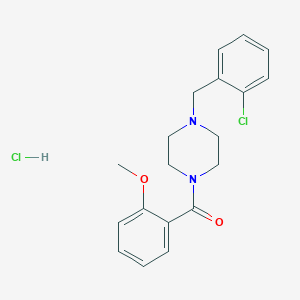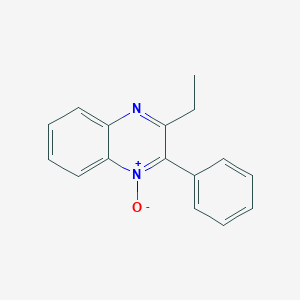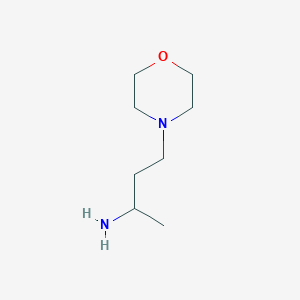
(1-Methyl-3-morpholin-4-ylpropyl)amine
説明
Synthesis Analysis
The synthesis of morpholine derivatives is well-documented in the provided papers. For instance, an efficient synthesis of a morpholine derivative with a tetrahydropyridinyl group was achieved in nine steps with an overall yield of 36%, involving bromination and cyclization steps . Another study synthesized a morpholine derivative by reacting a triazolone compound with morpholine and formaldehyde, followed by spectral analysis to confirm the structure . Additionally, morpholine derivatives with antiproliferative activity against cancer cell lines were synthesized by condensation reactions involving amination with morpholine and cyclization with hydrazine hydrate . These methods could potentially be adapted for the synthesis of (1-Methyl-3-morpholin-4-ylpropyl)amine.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using various spectroscopic techniques. For example, IR, 1H-NMR, and 13C-NMR spectral data were used to determine the structure of a morpholine-containing triazolone molecule . Crystal structure determination is another method used to elucidate the structure of morpholine derivatives, as seen in the studies of compounds with antiproliferative activity . Theoretical calculations, such as those performed using Gaussian G09W, can also provide information on bond angles, bond lengths, and other molecular properties .
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives can be inferred from the synthesis methods and biological evaluations presented in the papers. Morpholine is shown to participate in condensation reactions , amination , and reactions with Grignard reagents . These reactions are crucial for the formation of the morpholine ring and its incorporation into various biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are often characterized in conjunction with their biological activity. For instance, the antitumor activity of tertiary aminoalkanol hydrochlorides derived from morpholine was evaluated, and their structures were confirmed by NMR and IR spectroscopy . The antiradical and anti-inflammatory activity of a thiazinone derivative of morpholine was also reported, with its structure determined by X-ray analysis . These studies suggest that morpholine derivatives can exhibit significant biological activities, which may be related to their physical and chemical properties.
科学的研究の応用
-
Polyazamacrocyclic Compounds
- Summary : Researchers have synthesized polyazamacrocyclic compounds containing tris(3-aminopropyl)amine (TRPN) units. These macrocycles incorporate fluorophore groups (such as dansyl or quinoline) at different nitrogen atoms. The synthetic path significantly influences the yields of these macrocycles .
-
Amphiphilic Copolymers with Antimicrobial Properties
- Summary : Amphiphilic copolymers mimicking natural antimicrobial peptides were synthesized. The copolymer, initially an alternating maleic anhydride and 4-methyl-1-pentene copolymer, was modified by grafting with 3-(dimethylamino)-1-propylamine (DMAPA). Subsequent imidization yielded copolymers with strong antimicrobial properties .
Safety And Hazards
“(1-Methyl-3-morpholin-4-ylpropyl)amine” is classified as Acute Tox. 4 Oral - Skin Corr. 1B according to GHS classification . It is harmful if swallowed and causes severe skin burns and eye damage . The safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .
特性
IUPAC Name |
4-morpholin-4-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(9)2-3-10-4-6-11-7-5-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAZLPJZKQFTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587962 | |
| Record name | 4-(Morpholin-4-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-3-morpholin-4-ylpropyl)amine | |
CAS RN |
18247-01-3 | |
| Record name | 4-(Morpholin-4-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18247-01-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


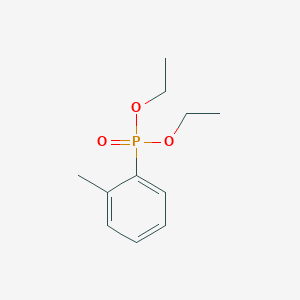
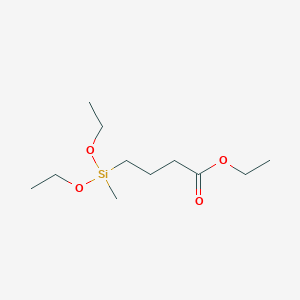

![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)


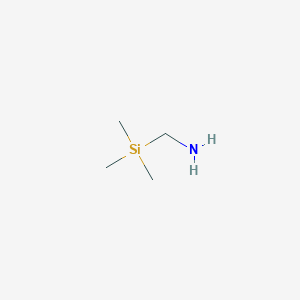

![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
